molecular formula C19H17N3S2 B10972680 4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole

4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B10972680
M. Wt: 351.5 g/mol
InChI Key: WFHOUYFTVMCIMV-UHFFFAOYSA-N
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Description

4-METHYL-3-(5-METHYL-3-THIENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(5-METHYL-3-THIENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Thienyl and Naphthyl Groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thienyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazoles: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against various pathogens.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, which could be valuable in drug development.

Medicine

    Anticancer Activity: The compound may have potential as an anticancer agent, targeting specific pathways involved in cancer cell proliferation.

    Anti-inflammatory Properties: Possible use in the treatment of inflammatory diseases.

Industry

    Agriculture: Potential use as a fungicide or pesticide, protecting crops from various diseases.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-METHYL-3-(5-METHYL-3-THIENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its broad range of biological activities.

    Fluconazole: A well-known antifungal agent that contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole structure.

Uniqueness

4-METHYL-3-(5-METHYL-3-THIENYL)-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOLE is unique due to the presence of the thienyl and naphthyl groups, which may confer distinct biological and chemical properties compared to other triazole derivatives. These structural features could enhance its binding affinity to specific targets, improve its pharmacokinetic profile, or provide additional functionalities for various applications.

Properties

Molecular Formula

C19H17N3S2

Molecular Weight

351.5 g/mol

IUPAC Name

4-methyl-3-(5-methylthiophen-3-yl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole

InChI

InChI=1S/C19H17N3S2/c1-13-10-16(12-23-13)18-20-21-19(22(18)2)24-11-15-8-5-7-14-6-3-4-9-17(14)15/h3-10,12H,11H2,1-2H3

InChI Key

WFHOUYFTVMCIMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2C)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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